molecular formula C15H19NO4 B3002808 (2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid CAS No. 207405-71-8

(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid

Cat. No.: B3002808
CAS No.: 207405-71-8
M. Wt: 277.31 g/mol
InChI Key: HXVYFISMZPHYRM-NWDGAFQWSA-N
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Description

The compound “(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid” is a stereochemically defined azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent. Its structure includes a four-membered azetidine ring, a carboxylic acid moiety, and a Boc group at the nitrogen position. This compound is likely utilized in medicinal chemistry as an intermediate for peptidomimetics or protease inhibitors, leveraging the azetidine ring’s conformational rigidity and the Boc group’s role in protecting amines during synthesis .

Properties

CAS No.

207405-71-8

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11(12(16)13(17)18)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18)/t11-,12+/m0/s1

InChI Key

HXVYFISMZPHYRM-NWDGAFQWSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC=CC=C2

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC=CC=C2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylalanine derivatives.

    Formation of Azetidine Ring: The key step involves the formation of the azetidine ring, which can be achieved through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under basic conditions.

    Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) are often used to protect functional groups during the synthesis. These protecting groups are later removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used as a building block for designing drugs with specific biological activities.

    Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.

    Materials Science: Azetidine derivatives are explored for their potential use in creating novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related molecules, focusing on ring systems, functional groups, stereochemistry, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Ring Structure Key Functional Groups Key Properties
(2S,3S)-1-[(Boc)-3-phenylazetidine-2-carboxylic acid] C₁₆H₂₀NO₄ 290.34 g/mol Azetidine (4-membered) Boc, carboxylic acid, phenyl High ring strain, moderate lipophilicity
(2S)-3-(Boc)-1,3-thiazolidine-2-carboxylic acid C₉H₁₅NO₄S 233.29 g/mol Thiazolidine (5-membered, S) Boc, carboxylic acid Lower ring strain, higher polarity
(4S)-2-{[...]thiazolidine-4-carboxylic acid Complex ~500 g/mol Thiazolidine Carboxylic acid, disubstituted amide Epimerization risk, high complexity
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 g/mol Pyrimidine (6-membered) Carboxylic acid, chloro, methyl Aromatic, planar, high crystallinity

Key Comparative Analysis

Ring Size and Strain :

  • The 4-membered azetidine ring in the target compound introduces significant ring strain compared to 5-membered thiazolidine or 6-membered pyrimidine analogs. This strain may enhance reactivity in ring-opening reactions or conformational flexibility in binding interactions .
  • Thiazolidine derivatives (e.g., ) exhibit lower strain due to larger ring size and sulfur’s reduced electronegativity compared to nitrogen.

Functional Group Impact: The Boc group in the target compound enhances solubility in organic phases during synthesis, whereas the carboxylic acid moiety increases polarity in physiological conditions. This contrasts with 2-chloro-6-methylpyrimidine-4-carboxylic acid, which lacks protecting groups and displays higher crystallinity .

Stereochemical Considerations :

  • The (2S,3S) configuration ensures precise spatial alignment of functional groups, critical for chiral recognition in enzymatic systems. This contrasts with compounds like (4S)-2-{...}thiazolidine-4-carboxylic acid, which may undergo epimerization under specific conditions, complicating synthesis .

Synthetic Challenges :

  • The synthesis of the target compound involves Boc protection/deprotection steps (as seen in and ), similar to thiazolidine analogs. However, the azetidine ring’s strain may necessitate milder reaction conditions to prevent decomposition.

Table 2: Stability and Reactivity

Compound Stability to Epimerization Reactivity (Nucleophilic Attack) Solubility (LogP)
(2S,3S)-1-[(Boc)-3-phenylazetidine-2-carboxylic acid] High (rigid azetidine) Moderate (Boc labile to acid) ~2.1 (estimated)
(2S)-3-(Boc)-1,3-thiazolidine-2-carboxylic acid Moderate Low (stable thiazolidine) 1.3 (XLogP3)
(4S)-2-{...}thiazolidine-4-carboxylic acid Low (epimerization noted) High (amide cleavage) Not reported

Biological Activity

(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid is a chiral azetidine derivative with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 207405-71-8
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name This compound
SMILES CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator by binding to active sites, thus altering enzyme activity or receptor signaling pathways. This interaction is often facilitated through hydrogen bonding and hydrophobic interactions, which are crucial for its pharmacological effects.

Antioxidant Activity

Research indicates that compounds with structural similarities to this compound exhibit antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which can lead to various diseases. Studies have shown that modifications in the structure of carboxylic acids can significantly influence their antioxidant capabilities, suggesting that this compound may also possess similar properties due to its unique functional groups .

Case Studies and Research Findings

  • Antimicrobial Properties : A study comparing various carboxylic acids found that structural differences significantly affected antimicrobial activity. While specific data on this compound is limited, its structural characteristics suggest potential efficacy against certain microbial strains, akin to other carboxylic derivatives .
  • Cytotoxic Effects : The cytotoxic potential of related compounds has been investigated, revealing that the presence of hydroxyl groups can enhance the cytotoxicity of these molecules against cancer cell lines. Given the structural analogies, it is plausible that this compound may exhibit similar effects in specific contexts.
  • Medicinal Chemistry Applications : The compound's unique structure positions it as a promising scaffold for drug development. Its ability to modulate biological pathways renders it valuable in designing therapeutics targeting various diseases .

Comparison with Similar Compounds

The uniqueness of this compound can be contrasted with other azetidine derivatives:

Compound NameStructural FeaturesBiological Activity Potential
(R,S)-Azetidine Derivative ALacks phenyl groupLimited antimicrobial activity
(S,S)-Azetidine Derivative BContains additional hydroxyl groupsEnhanced antioxidant properties
(R,S)-Azetidine Derivative CDifferent side chainsPotentially higher cytotoxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid, and what key reaction conditions are required to maintain stereochemical integrity?

  • Methodological Answer : Synthesis typically involves coupling reactions using tert-butoxycarbonyl (Boc) protecting groups to preserve stereochemistry. For example, amide bond formation can employ reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DIPEA (N,N-Diisopropylethylamine) as a base in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) . Critical steps include maintaining inert atmospheres (e.g., nitrogen) and low temperatures (0–4°C) to minimize racemization. Post-synthesis purification via flash chromatography (ethyl acetate/hexane gradients) ensures removal of diastereomers .
Key Reaction Conditions
Coupling Agent: HATU or EDC
Base: DIPEA
Solvent: THF/DCM, anhydrous
Temperature: 0–4°C

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 2D NMR (e.g., COSY, NOESY) resolves stereochemistry by correlating vicinal coupling constants (e.g., 3JHH^3J_{HH}) and spatial proximities between protons on the azetidine ring and phenyl group .
  • X-ray Crystallography : Definitive confirmation of absolute configuration requires single-crystal X-ray analysis, particularly for resolving ambiguities in crowded regions of the NMR spectrum .
  • HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak® OD) and mass spectrometry validate purity and detect trace epimers .

Q. How does the Boc protecting group influence the compound’s solubility and reactivity in downstream reactions?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Its steric bulk slows nucleophilic attacks on the azetidine nitrogen, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) without degrading the strained azetidine ring .

Advanced Research Questions

Q. What strategies resolve co-eluting epimers during HPLC analysis, and how do minor chromatographic adjustments impact separation?

  • Methodological Answer : Co-eluting epimers can be resolved by:

  • Mobile Phase Modifications : Adding 0.1% diethylamine (DEA) to the mobile phase (e.g., MeOH:CO2_2 mixtures) reduces tailing and improves peak resolution .
  • Temperature Optimization : Increasing column temperature (35–40°C) alters retention times, leveraging differential hydrogen bonding between epimers and the stationary phase .
  • Chiral Stationary Phases : Columns with cellulose-based selectors (e.g., Chiralcel OD-H) separate enantiomers via π-π interactions with the phenyl group .

Q. How do pH and temperature variations affect the stability of the azetidine ring and Boc group?

  • Methodological Answer :

  • Azetidine Ring Stability : The ring is prone to acid-catalyzed ring-opening at pH < 3.0. Stability studies using accelerated degradation (40–60°C, 75% humidity) monitored by HPLC-MS reveal major degradation products, such as β-amino alcohols .

  • Boc Group Stability : The Boc group hydrolyzes under strong acidic conditions (pH 1–2), releasing CO2_2. Kinetic studies via 1H^1H NMR show pseudo-first-order degradation kinetics in HCl/EtOH .

    Degradation Pathways Conditions
    Azetidine ring-openingpH < 3.0, 40–60°C
    Boc deprotectionHCl/dioxane, RT

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